6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
Description
Properties
CAS No. |
50743-21-0 |
|---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-4,6H,1H3 |
InChI Key |
KYODOYCCRUBKCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway and Mechanism
The synthesis begins with the preparation of 3-formyl-6-methoxy-4H-1-benzopyran-4-one (1), which is converted to its corresponding O-methyl oxime (2) by treatment with methoxyamine hydrochloride in a polar aprotic solvent such as pyridine or DMF. Subsequent acid-mediated elimination—using concentrated HCl or H₂SO₄—induces dehydration and cyclization, yielding the target nitrile (3). This method exploits the reactivity of oximes under acidic conditions, where the N–O bond cleaves to generate a nitrile group via a Beckmann-type rearrangement.
Reaction Scheme:
Condensation of Acyl Chlorides with Malononitrile
Reaction Protocol
This method involves reacting 2-acetoxy-5-methoxybenzoyl chloride (4) with malononitrile (5) in the presence of a base such as triethylamine or sodium hydride. The acyl chloride undergoes nucleophilic attack by the enolate of malononitrile, followed by intramolecular cyclization to form the benzopyran core.
Reaction Scheme:
Comparative Analysis of Methods
Key Advantages :
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The carbonitrile group at position 3 undergoes nucleophilic substitution under basic or acidic conditions:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), reflux | 3-Carboxylic acid derivative | Complete conversion in 6–8 hours |
| Reduction | LiAlH₄ in THF, 0°C → RT | 3-Aminomethyl derivative | Requires strict anhydrous conditions |
| Grignard Addition | RMgX (R = alkyl/aryl), dry ether | 3-Substituted ketone | Steric hindrance limits bulky R groups |
Electrophilic Aromatic Substitution
The electron-rich benzopyran ring facilitates electrophilic substitution, primarily at positions 5 and 7:
| Electrophile | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | Meta-directing effect of methoxy |
| Sulfonation | ClSO₃H, 50°C | 7-Sulfo derivative | Enhanced solubility in polar solvents |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | 5-Bromo derivative | Ortho/para ratio 3:1 |
Oxidation and Reduction of the Benzopyran Core
The lactone ring and methoxy group participate in redox reactions:
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ring Oxidation | KMnO₄, H₂O, 80°C | 4-Oxo-1-benzopyran-3-carboxylic acid | 72 |
| Methoxy Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | 6-Hydroxy derivative | 85 |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 3-Cyanotetrahydrobenzopyran-4-one | 68 |
Cycloaddition and Ring-Opening Reactions
The α,β-unsaturated carbonyl system enables cycloadditions:
| Reaction Type | Reagents/Conditions | Product | Stereochemistry |
|---|---|---|---|
| Diels-Alder | Cyclopentadiene, toluene, reflux | Bicyclic adduct | Endo preference (7:1 ratio) |
| [3+2] Cycloaddition | NaN₃, CuI, DMF | Triazolo-fused benzopyran | Regioselective at C3–C4 |
| Ring-Opening | NaOH (10%), 100°C | 2-Hydroxy-3-cyano-4-methoxybenzoic acid | Quantitative hydrolysis |
Functionalization via Vilsmeier-Haack Reaction
The formylation of the electron-rich aromatic ring proceeds under specific conditions:
| Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|
| POCl₃/DMF, 0°C → RT | 8-Formyl-6-methoxy-4-oxo derivative | 58 |
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Product | Mechanism |
|---|---|---|
| UV (254 nm), CH₃CN | 3-Cyano-6-methoxycoumarin dimer | [2+2] Cycloaddition |
Key Mechanistic Insights:
-
Cyano Group Reactivity : The electron-withdrawing nature of the cyano group activates the α-position for nucleophilic attacks, as seen in hydrolysis and Grignard reactions.
-
Methoxy Directing Effects : The 6-methoxy group directs electrophiles to positions 5 and 7, with steric and electronic factors influencing regioselectivity.
-
Lactone Ring Stability : The 4-oxo group stabilizes enolate intermediates, facilitating condensations and cycloadditions .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of key enzymes involved in tumor growth.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 | 5.2 - 22.2 | |
| HCT116 | <30 | |
| PC3 (prostate) | 61% survival at 10 µM |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits potential activity against various pathogens, including bacteria and fungi. The methoxy group enhances its interaction with biological targets, potentially increasing its efficacy against infections.
Organic Synthesis Applications
This compound serves as a valuable precursor in organic synthesis. It can be utilized in the synthesis of various derivatives that exhibit enhanced biological activities. For example, modifications to the cyano or methoxy groups can lead to compounds with improved pharmacological profiles.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including multicomponent reactions that yield high overall yields under mild conditions. This aspect makes it an attractive target for synthetic chemists aiming to develop novel therapeutic agents.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound against other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4H-chromen-4-one | Lacks methoxy group | Anticancer properties noted |
| 6-Methoxybenzofuran derivative | Contains methoxy but different ring structure | Antioxidant activity |
| 3-(Aminomethyl)-4H-chromen-4-one | Aminomethyl instead of carboxamide | Antimicrobial activity |
This table illustrates how variations in substituents significantly influence biological activity and potential applications.
Case Studies
- Cytotoxic Activity Study : A study evaluated the cytotoxic effects of various benzopyran derivatives on human cancer cell lines. The results showed that compounds derived from this compound exhibited IC50 values comparable to standard chemotherapeutic agents like etoposide, indicating promising anticancer potential .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against a range of bacterial strains. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains .
Mechanism of Action
The mechanism of action of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and discussion highlight key structural analogs of 6-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile, emphasizing substituent effects on physical properties and reactivity.
Table 1: Comparison of Structural and Physicochemical Properties
Discussion of Substituent Effects:
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy Group (6-OCH₃) : Enhances electron density in the benzopyran ring, increasing reactivity in electrophilic substitutions. This contrasts with analogs like 6-diacetoxymethyl derivatives, where bulky ester groups reduce ring accessibility .
- Nitrile Group (3-CN) : Critical for nucleophilic additions (e.g., with amines or hydrazines). In 4-methyl-2-oxo derivatives (Table 1), the nitrile participates in hydrogen bonding, influencing biological activity .
Steric and Solubility Considerations
- Bulky substituents (e.g., diacetoxymethyl in ) increase molecular weight and may reduce solubility in polar solvents. Conversely, hydroxyethyl groups () improve hydrophilicity.
Reactivity in Cycloadditions
- This compound readily undergoes [3+2] and [4+2] cycloadditions due to its conjugated enone system.
Biological Activity
6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H7NO3 |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1001234-56-7 |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
- Mechanism of Action :
- Case Study Findings :
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Research findings include:
-
Inhibition of Pathogens :
- It has been tested against a range of bacteria and fungi, showing effectiveness particularly against Gram-positive bacteria and certain fungal strains.
- Mechanism of Action :
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Effects on Inflammatory Mediators :
Research Findings Summary
A summary of key findings from various studies is presented in the table below:
Q & A
Q. What are the optimal synthetic routes for 6-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via a three-component condensation reaction involving substituted benzaldehydes, malononitrile, and resorcinol derivatives. For example, methoxy-substituted benzaldehydes (e.g., 2-, 3-, or 4-methoxybenzaldehyde) are reacted with malononitrile and resorcinol in ethanol or aqueous ethanol under reflux (80–100°C) for 2–4 hours. The choice of solvent, molar ratios (typically 1:1:1), and temperature critically affect crystallinity and yield (60–85%) . Propargyl derivatives can further be synthesized by reacting the chromene core with propargyl bromide in acetone using K₂CO₃ as a base, followed by recrystallization .
Q. How can researchers validate the purity and structural integrity of this compound?
Key analytical methods include:
- FT-IR : Confirm nitrile (C≡N) stretching at ~2185–2190 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
- ¹H/¹³C NMR : Look for methoxy (-OCH₃) protons at δ 3.7–3.8 ppm and aromatic protons in the δ 6.3–7.2 range. The nitrile carbon appears at ~115–120 ppm in ¹³C NMR .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 69.33%, H: 4.78%, N: 9.53%) .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy groups) on the benzopyran core influence biological activity, and how can contradictory data be resolved?
Substituent position significantly alters electronic and steric properties. For instance:
- 2-methoxy : Enhances planarity, improving DNA intercalation but reducing solubility.
- 3-methoxy : Introduces steric hindrance, potentially lowering enzymatic binding affinity.
- 4-methoxy : Increases electron density on the carbonyl group, altering reactivity in nucleophilic attacks .
Contradictory activity data (e.g., in cytotoxicity assays) may arise from impurities in positional isomers. Use preparative HPLC or chiral columns to isolate pure isomers and re-evaluate bioactivity .
Q. What methodologies are recommended for designing derivatives with enhanced pharmacokinetic properties?
- Propargylation : Introduce propargyl ethers at the 7-hydroxy position to improve lipophilicity (logP) and blood-brain barrier penetration. React with propargyl bromide in dry acetone/K₂CO₃ (50°C, 12 hours) .
- Condensation with active methylenes : React the 3-carbonitrile group with active methylene compounds (e.g., barbituric acid) in ethanol/ammonia to form fused heterocycles. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
Single-crystal X-ray diffraction reveals:
- Dihedral angles : The benzopyran ring and methoxy group form a dihedral angle of 5–15°, indicating near-planarity.
- Hydrogen bonding : The 4-oxo group participates in intermolecular H-bonds with adjacent nitrile groups (O···N distance: 2.8–3.0 Å), stabilizing the crystal lattice . Use Mercury software to model packing interactions and predict solubility .
Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?
In acidic conditions, the 4-oxo group undergoes keto-enol tautomerism, enabling cyclization with amines or hydrazines. For example:
- Dihydropyridine formation : React with ammonium acetate/acetic acid to form 1,4-dihydropyridines via enolate intermediates. Monitor by UV-Vis (λmax ~350 nm) .
- Pyrazole derivatives : Condense with hydrazine hydrate to form pyrazole rings at the 3-position. Optimize pH (5–6) to avoid nitrile hydrolysis .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Perform OECD 301D biodegradability tests : Incubate the compound (10 mg/L) in activated sludge (pH 7, 25°C) for 28 days. Measure residual concentration via HPLC. If persistent (>60% remains), conduct Daphnia magna acute toxicity tests (EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
